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Introduction

Genevant CL1 monohydrochloride, also known as Lipid 10, is a state-of-the-art ionizable
lipid with a pKa of 6.3, designed for the formulation of lipid nanoparticles (LNPs) for the delivery
of nucleic acid therapeutics.[1][2] While demonstrating significant promise in mMRNA vaccine
applications with performance comparable or superior to lipids used in FDA-approved vaccines,
its application in the rapidly advancing field of gene editing is of considerable interest.[3] This
document provides detailed application notes and protocols for the utilization of Genevant CL1
monohydrochloride in the formulation of LNPs for the delivery of CRISPR/Cas9 gene-editing
components.

Lipid nanoparticles are a leading non-viral vector for in vivo gene editing, offering advantages
such as low immunogenicity and the ability to deliver various payloads, including messenger
RNA (mRNA) encoding Cas9 nuclease and single-guide RNA (sgRNA).[4][5][6] The ionizable
lipid is a critical component of the LNP, facilitating the encapsulation of nucleic acids and their
subsequent release into the cytoplasm of target cells.[5][7]

Mechanism of Action

The delivery of gene-editing machinery to target cells is a multi-step process facilitated by
LNPs formulated with Genevant CL1 monohydrochloride.
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e Encapsulation: In an acidic aqueous environment (pH ~4), the amine groups of Genevant
CL1 monohydrochloride become protonated, leading to a positive charge. This allows for
the electrostatic complexation and encapsulation of the negatively charged nucleic acid
backbone of Cas9 mRNA and sgRNA within the LNP.

o Systemic Circulation: Once administered, the LNP circulates in the bloodstream. The
PEGylated lipid component of the LNP provides a hydrophilic shield, reducing opsonization
and clearance by the mononuclear phagocyte system, thereby increasing circulation time.

o Cellular Uptake: LNPs are primarily taken up by cells, particularly hepatocytes in the liver,
through apolipoprotein E (ApoE)-mediated endocytosis.[8]

 Endosomal Escape: Inside the cell, the LNP is trafficked into an endosome. As the
endosome matures, its internal pH drops. The pKa of Genevant CL1 monohydrochloride
(6.3) is crucial at this stage. In the acidic endosomal environment, the lipid becomes
protonated, leading to the disruption of the endosomal membrane and the release of the
encapsulated Cas9 mRNA and sgRNA into the cytoplasm.[5]

o Gene Editing: In the cytoplasm, the Cas9 mRNA is translated by the cell's ribosomal
machinery to produce the Cas9 nuclease. The Cas9 protein then complexes with the sgRNA
to form a ribonucleoprotein (RNP) complex. This RNP complex translocates to the nucleus,
where the sgRNA guides the Cas9 nuclease to the target DNA sequence, inducing a double-
strand break and initiating the gene-editing process.

Data Presentation

While specific quantitative data for Genevant CL1 monohydrochloride in gene editing
applications is not publicly available, the following tables provide a representative summary of
typical performance metrics for ionizable lipid-based LNPs in gene editing, based on studies
with similar lipids.

Table 1: In Vivo Gene Editing Efficiency of LNP-formulated CRISPR/Cas9 in Mouse Liver
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Editing Reduction in
lonizable Lipid Target Gene Efficiency (% Serum Protein  Reference
Indel) (%)
MC3 TTR >60% >95% [7]
Reduced for at
LP-01 TTR Dose-dependent N/A
least 12 months
Novel
Biodegradable Factor VI ~70% ~90% N/A
Lipid

Table 2: Physicochemical Properties of Representative LNPs for Gene Editing

Parameter Typical Range
Mean Particle Size (nm) 80-120
Polydispersity Index (PDI) <0.2
Encapsulation Efficiency (%) > 90%

Experimental Protocols

The following protocols are adapted from established methods for the formulation of LNPs for
the delivery of CRISPR/Cas9 components.[9][10][11] These should be optimized for specific

applications and payloads.

Protocol 1: Formulation of Genevant CL1
Monohydrochloride LNPs for Cas9 mRNA and sgRNA

Delivery via Microfluidic Mixing

This protocol describes the formulation of LNPs encapsulating both Cas9 mRNA and sgRNA

using a microfluidic mixing device.

Materials:
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e Genevant CL1 monohydrochloride

e 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
e Cholesterol

o 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
» Ethanol (200 proof, molecular biology grade)

o Citrate buffer (50 mM, pH 4.0, RNase-free)

e Cas9 mRNA

e SgRNA

» Phosphate-buffered saline (PBS, pH 7.4, RNase-free)
e Microfluidic mixing system (e.g., NanoAssemblr®)
Procedure:

e Preparation of Lipid Stock Solution (in Ethanol):

o Prepare individual stock solutions of Genevant CL1 monohydrochloride, DSPC,
cholesterol, and DMG-PEG 2000 in ethanol.

o Combine the lipid stock solutions to achieve a final molar ratio of approximately
50:10:38.5:1.5 (Genevant CL1 : DSPC : Cholesterol : DMG-PEG 2000). The optimal ratio
may require empirical determination.

o Preparation of Nucleic Acid Solution (Aqueous Phase):

o Dilute Cas9 mRNA and sgRNA in 50 mM citrate buffer (pH 4.0) to the desired
concentration. A 1:1 weight ratio of mMRNA to sgRNA is a common starting point.[9]

e Microfluidic Mixing:

o Set up the microfluidic mixing system according to the manufacturer's instructions.
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o Load the lipid stock solution (organic phase) into one syringe and the nucleic acid solution
(aqueous phase) into another.

o Set the flow rate ratio of the aqueous phase to the organic phase to 3:1.

o Initiate mixing. The rapid mixing of the two phases will lead to the self-assembly of LNPs.

 Purification and Buffer Exchange:
o The resulting LNP solution will be in an ethanol/citrate buffer mixture.

o Dialyze the LNP solution against sterile PBS (pH 7.4) overnight at 4°C using a dialysis
cassette (e.g., 10 kDa MWCO) to remove ethanol and exchange the buffer.

o Alternatively, use a tangential flow filtration (TFF) system for larger scale preparations.
» Sterilization and Storage:
o Filter the purified LNP solution through a 0.22 um sterile filter.

o Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.

[2]

Protocol 2: Characterization of Genevant CL1
Monohydrochloride LNPs

It is crucial to characterize the formulated LNPs to ensure quality and consistency.
1. Particle Size and Polydispersity Index (PDI):

o Use Dynamic Light Scattering (DLS) to determine the mean hydrodynamic diameter and PDI
of the LNPs.

2. Zeta Potential:
» Measure the surface charge of the LNPs using Laser Doppler Velocimetry.

3. Nucleic Acid Encapsulation Efficiency:
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Use a fluorescent dye-based assay (e.g., Quant-iT™ RiboGreen™) to determine the amount
of encapsulated nucleic acid.

Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g.,
0.5% Triton X-100).

Encapsulation Efficiency (%) = (Total RNA - Free RNA) / Total RNA * 100

4. Cryo-Transmission Electron Microscopy (Cryo-TEM):

Visualize the morphology and lamellarity of the LNPs.[12]

Protocol 3: In Vitro Transfection and Gene Editing
Analysis

1. Cell Culture and Transfection:

o Plate target cells (e.g., HepG2) in a suitable culture medium.

e Once the cells reach the desired confluency, replace the medium with fresh medium
containing the LNP-formulated Cas9 mRNA and sgRNA at various concentrations.

 Incubate for 48-72 hours.

2. Assessment of Gene Editing:

e Harvest genomic DNA from the treated cells.

o Amplify the target genomic region by PCR.

o Use a mismatch cleavage assay (e.g., T7 Endonuclease | assay) or next-generation
sequencing (NGS) to determine the percentage of insertions and deletions (indels) at the
target site.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.medchemexpress.com/genevant-cl1-monohydrochloride.html
https://www.medchemexpress.com/genevant-cl1.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC11389359/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11389359/
https://www.researchgate.net/publication/360768275_Lipid-Nanoparticle-Based_Delivery_of_CRISPRCas9_Genome-Editing_Components
https://pmc.ncbi.nlm.nih.gov/articles/PMC9176214/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9176214/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8778360/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8778360/
https://www.frontiersin.org/journals/genetics/articles/10.3389/fgene.2021.673286/full
https://www.youtube.com/watch?v=AucUkMjxXzE
https://academic.oup.com/neuro-oncology/advance-article/doi/10.1093/neuonc/noaf162/8198425
https://www.echelon-inc.com/protocol/lipid-nanoparticles/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11888472/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11888472/
https://ra.nas.edu/RAPLab10/opportunity/opportunity.aspx?LabCode=50&ROPCD=506451&RONum=C0839
https://www.benchchem.com/product/b15137535#genevant-cl1-monohydrochloride-for-gene-editing-applications
https://www.benchchem.com/product/b15137535#genevant-cl1-monohydrochloride-for-gene-editing-applications
https://www.benchchem.com/product/b15137535#genevant-cl1-monohydrochloride-for-gene-editing-applications
https://www.benchchem.com/product/b15137535#genevant-cl1-monohydrochloride-for-gene-editing-applications
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15137535?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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